molecular formula C17H32Cl2N2O2 B3009879 [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride CAS No. 1049757-49-4

[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride

Cat. No.: B3009879
CAS No.: 1049757-49-4
M. Wt: 367.36
InChI Key: OAVCUNLTQCXWKA-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C17H32Cl2N2O2 and its molecular weight is 367.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride (CAS No. 1049757-49-4) is a synthetic organic molecule that has garnered interest in pharmacological research, particularly for its potential antidepressant properties. This article explores the biological activity of this compound, focusing on its mechanisms, receptor interactions, and relevant research findings.

  • Molecular Formula : C17H32Cl2N2O2
  • Molecular Weight : 367.36 g/mol
  • IUPAC Name : N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride
  • Solubility : Soluble in water

Research indicates that compounds structurally related to this compound may exert their effects through interactions with several neurotransmitter systems. Specifically, studies have shown that similar compounds can influence the following receptors:

  • Serotonin Transporter (SERT) : High affinity for SERT suggests potential antidepressant activity.
  • Norepinephrine Transporter (NET) : Interaction with NET may enhance norepinephrine levels, contributing to mood elevation.
  • Histamine H3 Receptors : Some derivatives exhibit agonistic or antagonistic properties at H3 receptors, which could modulate cognitive functions and appetite.

In Vitro Studies

In vitro studies have demonstrated the biological activity of related compounds, revealing their binding affinities and functional effects:

CompoundSERT Ki (nM)NET Ki (nM)H3 Ki (nM)Activity
Compound 11a10.319.24.2Antidepressant
Compound 11b7.810.55.5Antidepressant
Compound 11c31.348.210.6Moderate

These findings indicate that modifications to the chemical structure can significantly impact receptor affinity and overall biological activity .

Case Studies

A notable study examined the pharmacokinetics of a closely related compound administered to rats:

  • Dosage : Intravenous administration at 2 mg/kg resulted in a half-life of t1/2=1.3t_{1/2}=1.3 hours.
  • Oral Administration : At a dosage of 20 mg/kg, the half-life extended to t1/2=2.6t_{1/2}=2.6 hours, indicating favorable absorption characteristics.
  • Bioavailability : The bioavailability was determined to be approximately 35.6%, suggesting effective systemic circulation post-administration .

Safety Profile

The safety profile of this compound has not been extensively documented in clinical settings; however, related compounds have shown low acute toxicity in animal models:

  • LD50 Values : For example, one analog exhibited an LD50 of 512 mg/kg in female rats, indicating a potentially higher safety threshold compared to established antidepressants like duloxetine (LD50 = 279 mg/kg) .

Properties

IUPAC Name

N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15(13-17(16)20-6-2)14-18-10-7-11-19(3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCUNLTQCXWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.